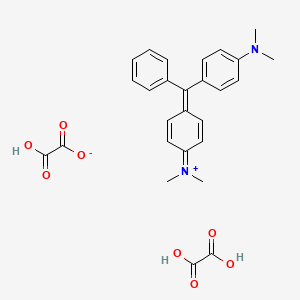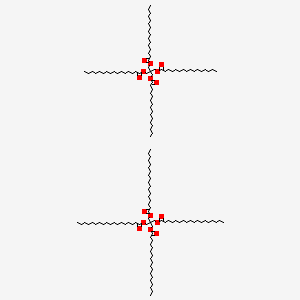
Pentaerythrityl tetrastearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate are complex esters derived from hexadecanoic acid and octadecanoic acid, respectively These compounds are characterized by their long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate typically involves esterification reactions. The process begins with the reaction of hexadecanoic acid or octadecanoic acid with a polyol, such as glycerol or pentaerythritol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, these compounds can be produced using continuous esterification processes. This involves the use of large reactors where the reactants are continuously fed, and the products are continuously removed. The process is optimized for high yield and purity, often involving the use of advanced catalysts and separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate can yield hexadecanoic acid, while reduction can produce hexadecanol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of esterification and transesterification reactions .
Biology
In biological research, these compounds are studied for their role in lipid metabolism and their potential as bioactive molecules. They are used in model membrane systems to study the behavior of lipids in biological membranes.
Medicine
In medicine, these compounds are investigated for their potential therapeutic properties. They are explored as drug delivery vehicles due to their ability to form stable lipid-based nanoparticles.
Industry
Industrially, these compounds are used in the production of cosmetics, lubricants, and surfactants. Their long-chain fatty acid esters provide desirable properties such as emolliency and stability.
Wirkmechanismus
The mechanism of action of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate involves their interaction with lipid membranes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with specific lipid-binding proteins, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
- Hexadecanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester
Uniqueness
Compared to similar compounds, [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate have unique structural features that enhance their stability and functionality in various applications. Their multiple ester groups provide increased hydrophobicity and potential for forming stable lipid-based structures.
Eigenschaften
IUPAC Name |
[3-hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8.C69H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65(70)74-61-69(62-75-66(71)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-76-67(72)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-77-68(73)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3;5-64H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKWDBBUHNUVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H280O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
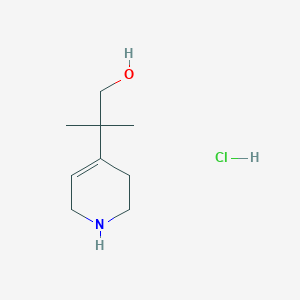

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)
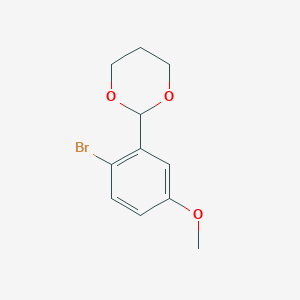

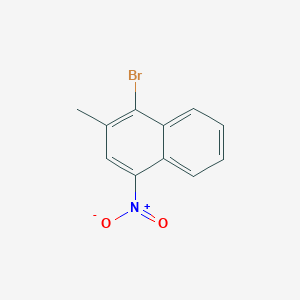
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)

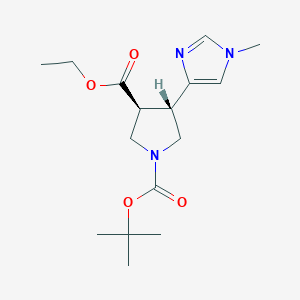
![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)
